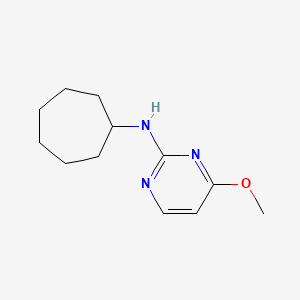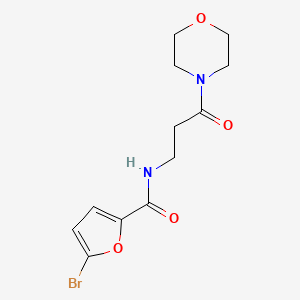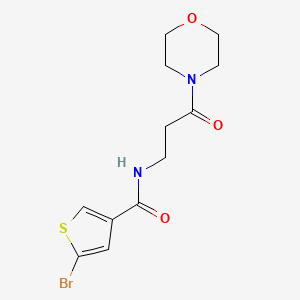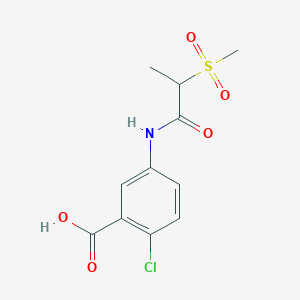![molecular formula C11H15NO6S B6642351 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)
2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid, also known as MSMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MSMA is a derivative of furan-based carboxylic acid and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme active site. 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has been shown to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes.
Biochemical and Physiological Effects
2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
For the study of 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid include the development of 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid-based probes and the investigation of its potential as a therapeutic agent.
Métodos De Síntesis
2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has been synthesized through various methods, including the reaction of 3-furanol with 2-methylsulfonylpropanoyl chloride in the presence of a base, and the reaction of 3-furanol with 2-methylsulfonylpropanoic acid in the presence of a coupling agent. The synthesis of 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has been optimized to improve yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has been used in various scientific research applications, including as a reagent in the synthesis of pharmaceuticals and as a probe in the study of biological systems. 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid has also been used as a fluorescent probe to study protein-protein interactions and as a cross-linking agent in the study of protein structure.
Propiedades
IUPAC Name |
2-methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-6-9(11(14)15)4-8(18-6)5-12-10(13)7(2)19(3,16)17/h4,7H,5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVQJXRTWQCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C(C)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)

![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)


![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)


![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)

